An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-fluoro-2,4-dinitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-fluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-5-fluoro-2,4-dinitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Chemical and Physical Properties
1-Bromo-5-fluoro-2,4-dinitrobenzene is a halogenated and nitrated aromatic compound. Its physical and chemical properties are summarized in the table below. While some data for this specific molecule is available, other properties have been estimated based on structurally similar compounds.
| Property | Value | Source/Reference |
| CAS Number | 400-91-9 | [1] |
| Molecular Formula | C₆H₂BrFN₂O₄ | [2] |
| Molecular Weight | 265.00 g/mol | [2] |
| Melting Point | 92 °C | [2] |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C. | Inferred from similar compounds |
| Density | Not experimentally determined. | |
| Solubility | Insoluble in water. Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. | Inferred from similar compounds |
| Appearance | Expected to be a yellow crystalline solid. | Inferred from similar compounds |
Synthesis and Experimental Protocols
A general experimental protocol for the nitration of an activated aromatic ring is provided below. Caution: This is a generalized procedure and requires optimization for the specific substrate.
Reaction: Nitration of a substituted benzene ring.
Reagents:
-
Substituted benzene precursor (e.g., 1-bromo-3-fluorobenzene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add the substituted benzene precursor to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the benzene precursor in sulfuric acid, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Below is a DOT script for a logical workflow for the synthesis of 1-Bromo-5-fluoro-2,4-dinitrobenzene.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Bromo-5-fluoro-2,4-dinitrobenzene is primarily dictated by the presence of two strong electron-withdrawing nitro groups and two halogen atoms on the benzene ring. This substitution pattern makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAг) reactions.
The nitro groups at positions 2 and 4 strongly activate the ring towards nucleophilic attack, particularly at the carbon atoms bearing the halogen leaving groups (bromine at C1 and fluorine at C5). The general mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.
The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement will depend on the nature of the nucleophile and the reaction conditions. Generally, the C-F bond is more polarized and can be a better leaving group in SNAr reactions than the C-Br bond, especially with hard nucleophiles.
A DOT script illustrating the general mechanism of nucleophilic aromatic substitution is provided below.
